3-メチルフラン-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

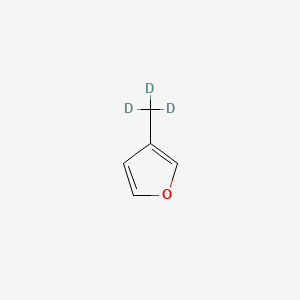

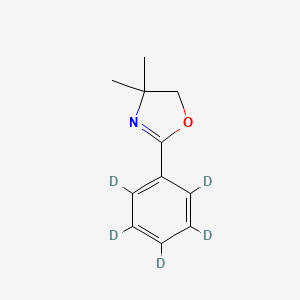

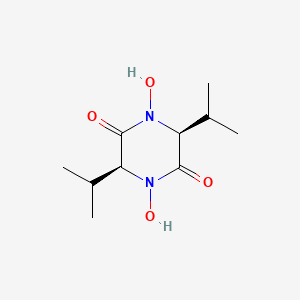

3-Methylfuran-d3 is a deuterium-labeled compound with the molecular formula C5H3D3O and a molecular weight of 85.12 g/mol . It is a stable isotope-labeled internal standard used in various analytical applications, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. This compound is a colorless liquid with a boiling point of 64°C.

科学的研究の応用

3-Methylfuran-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

作用機序

- Role : 3-Methylfuran-d3 serves as a labeled internal standard for gas chromatography-mass spectrometry (GC-MS) analysis .

- Resulting Changes : It helps maintain calcium and phosphorus levels, essential for bone health and various metabolic functions .

- Downstream Effects : Proper vitamin D levels impact transcription regulation, bone metabolism, and other physiological processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

It is known that furans, including 3-Methylfuran-d3, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Furans, including 3-Methylfuran-d3, have been shown to have effects on various types of cells and cellular processes . They can interact with lung and liver microsomal proteins

Molecular Mechanism

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites . These metabolites can bind covalently to amino acids, proteins, and DNA .

Temporal Effects in Laboratory Settings

It is known that furans, including 3-Methylfuran-d3, can form in foods during thermal processing and can co-occur

Metabolic Pathways

It is known that furans, including 3-Methylfuran-d3, can be metabolized by cytochrome P450 2E1 (CYP2E1) to form reactive metabolites

準備方法

The preparation of 3-Methylfuran-d3 involves the epoxilation reaction between isopentanediene and hydrogen peroxide in the presence of a Mo-Schiff base complex as a catalyst . This method is advantageous due to its low cost and efficiency. Industrial production methods typically involve the use of stable isotope-labeled precursors and advanced synthetic techniques to ensure high purity and yield .

化学反応の分析

3-Methylfuran-d3 undergoes various chemical reactions, including:

類似化合物との比較

3-Methylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. Similar compounds include:

2-Methylfuran: Another alkylfuran used in similar analytical applications but without deuterium labeling.

2,3-Dimethylfuran: A derivative of furan with two methyl groups, used in the analysis of volatile organic compounds in food products.

2,5-Dimethylfuran: Another furan derivative with two methyl groups, commonly found in heat-treated food products.

These compounds share similar chemical properties but differ in their labeling and specific applications, highlighting the uniqueness of 3-Methylfuran-d3 in scientific research.

特性

IUPAC Name |

3-(trideuteriomethyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=COC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662102 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-05-8 |

Source

|

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)